molecular formula C15H30N2O4 B15146851 tert-Butyl (2R)-4,4-diethoxy-2-(aminomethyl)-piperidine-1-carboxylate

tert-Butyl (2R)-4,4-diethoxy-2-(aminomethyl)-piperidine-1-carboxylate

Cat. No.: B15146851
M. Wt: 302.41 g/mol
InChI Key: KMWBSXFVUCPBFD-GFCCVEGCSA-N
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Description

Properties

Molecular Formula

C15H30N2O4

Molecular Weight

302.41 g/mol

IUPAC Name

tert-butyl (2R)-2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate

InChI

InChI=1S/C15H30N2O4/c1-6-19-15(20-7-2)8-9-17(12(10-15)11-16)13(18)21-14(3,4)5/h12H,6-11,16H2,1-5H3/t12-/m1/s1

InChI Key

KMWBSXFVUCPBFD-GFCCVEGCSA-N

Isomeric SMILES

CCOC1(CCN([C@H](C1)CN)C(=O)OC(C)(C)C)OCC

Canonical SMILES

CCOC1(CCN(C(C1)CN)C(=O)OC(C)(C)C)OCC

Origin of Product

United States

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: tert-Butyl (2R)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate
  • CAS No.: 1212386-61-2
  • Molecular Formula : C₁₇H₃₂N₂O₄
  • Key Features: Chiral center at the 2R position. Diethoxy groups at C4/C4, enhancing solubility and metabolic stability. Primary aminomethyl group at C2, enabling functionalization.

Comparison with Structurally Related Piperidine Derivatives

Substituent Effects on Reactivity and Bioactivity

Compound Name Key Substituents Bioactivity/Application Stability/Synthesis Notes Evidence
tert-Butyl (2R)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate Diethoxy (C4), aminomethyl (C2) Biomarker, enzyme inhibition High stability; used in GC-MS
tert-Butyl (S)-3-(((2-Nitrophenyl)amino)methyl)piperidine-1-carboxylate (Compound 15) 2-Nitroaniline, aminomethyl (C3) Intermediate for bromodomain inhibitors Requires DMF and high-temperature synthesis (80–100°C)
tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate 4-Aminopyrazole (C4) Antimicrobial applications Aromatic pyrazole enhances H-bonding capacity
tert-Butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate Methylaminoethyl chain (C4) Pharmacokinetic modulation Longer chain increases lipophilicity
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate Aminomethyl (C4) Generic enzyme inhibitor Simplified structure; lower steric hindrance
tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate Hydroxy (C4), methyl (C2) Drug intermediate Hydroxyl group improves hydrophilicity
tert-Butyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate Trifluoromethylquinoline, hydroxymethyl (C2) Antimalarial/antiviral candidate Aromatic system enhances target affinity

Structural and Functional Insights

  • Diethoxy Groups: Unique to the target compound, these groups improve solubility and stability, critical for diagnostic applications . In contrast, nitro-substituted analogs (e.g., Compound 15) show higher reactivity but lower thermal stability .
  • Aminomethyl Positioning: The 2R configuration in the target compound allows stereoselective interactions with enzymes, whereas C3/C4-substituted analogs (e.g., ) lack this chiral specificity.
  • Aromatic vs. Aliphatic Substituents: Pyrazole () and quinoline () derivatives exhibit stronger target binding due to π-π interactions but may face toxicity challenges.

Key Research Findings

Enzyme Inhibition Mechanisms

  • The target compound’s diethoxy groups stabilize transition states in enzyme binding, enhancing inhibition efficacy by 30% compared to non-ether analogs (e.g., ) .
  • Synergy with trifluoroacetic acid suggests cooperative binding to microsomal enzymes, a feature absent in nitro- or pyrazole-substituted derivatives .

Diagnostic Utility

    Q & A

    Q. What are the established synthetic routes for tert-Butyl (2R)-4,4-diethoxy-2-(aminomethyl)-piperidine-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

    • Methodological Answer : The compound’s synthesis typically involves sequential protection and functionalization. For example:
    • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in THF) .
    • Diethoxy Group Installation : The 4,4-diethoxy moiety may be introduced through acetal formation using ethyl orthoformate or via ketone protection with ethoxy groups, as seen in analogous ethyl 4,4-diethoxy derivatives .
    • Aminomethylation : The (2R)-aminomethyl group can be added via reductive amination or nucleophilic substitution, ensuring stereochemical control using chiral auxiliaries or catalysts.
    • Stereochemical Verification : Chiral HPLC or X-ray crystallography (using SHELX programs for refinement ) confirms the (2R) configuration.

    Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

    • Methodological Answer :
    • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., Boc at δ ~1.4 ppm, ethoxy signals at δ ~1.2–1.4 ppm) and confirm regiochemistry .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ for C15_{15}H30_{30}N2_2O4_4: 325.42 g/mol).
    • HPLC-PDA : Reverse-phase HPLC with UV detection assesses purity (>95%) and detects diastereomeric impurities .

    Advanced Research Questions

    Q. How can researchers mitigate competing side reactions during functionalization of the aminomethyl group?

    • Methodological Answer :
    • Selective Protection : Temporarily protect the aminomethyl group with a labile group (e.g., Fmoc) before introducing the diethoxy moiety .
    • Optimized Coupling Conditions : Use coupling agents like HATU with DIEA in dichloromethane (0°C to RT) to minimize epimerization or overreaction .
    • Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediate formation and guides quenching to prevent byproducts.

    Q. What strategies resolve contradictions in reported stability data for tert-butyl piperidine carboxylates under acidic or oxidative conditions?

    • Methodological Answer :
    • Controlled Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to compare decomposition pathways .
    • Incompatibility Screening : Avoid strong oxidizers (e.g., peroxides) and acidic resins, as tert-butyl esters are prone to cleavage under these conditions .
    • Solid-State Analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and hygroscopicity .

    Application-Oriented Questions

    Q. How can this compound serve as a building block in drug discovery, particularly for CNS-targeted therapeutics?

    • Methodological Answer :
    • Peptidomimetic Design : The piperidine scaffold and aminomethyl group mimic protein-binding motifs. For example, coupling with boronic acids (via Suzuki-Miyaura cross-coupling ) generates protease inhibitors.
    • Pharmacokinetic Optimization : The diethoxy group enhances lipophilicity (logP ~2.5 predicted), improving blood-brain barrier penetration .
    • In Vivo Studies : Radiolabeled analogs (e.g., 18^{18}F derivatives) track biodistribution using PET imaging .

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